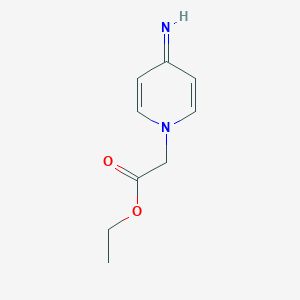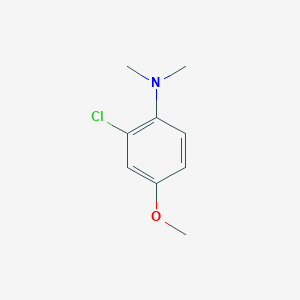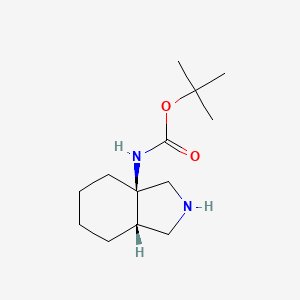![molecular formula C9H9N3O3 B13006641 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B13006641.png)
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an ethyl group at the 1-position and keto groups at the 2, 4, and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various methods. One common approach involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base, can lead to the formation of pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert keto groups to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, amines, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-Ethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a cancer therapeutic.
Pyrido[2,3-d]pyrimidin-7-one: Investigated for its kinase inhibitory properties and use in treating inflammatory diseases.
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Studied for its ability to inhibit specific enzymes and its potential as an anti-cancer agent.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple keto groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to interact with a variety of molecular targets makes it a versatile compound for scientific research and therapeutic development.
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
1-ethyl-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7-5(3-4-6(13)10-7)8(14)11-9(12)15/h3-4H,2H2,1H3,(H,10,13)(H,11,14,15) |
Clave InChI |
KUUKIYDDHHRXKL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=O)N2)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13006559.png)

![tert-Butyl((1S,5S)-5-(fluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13006573.png)

![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13006584.png)
![2-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B13006589.png)



![(1S,5S,6S)-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006625.png)
![2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13006635.png)



